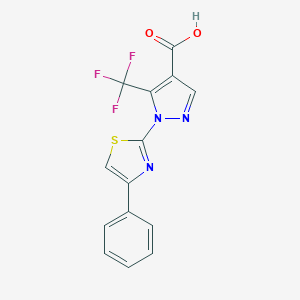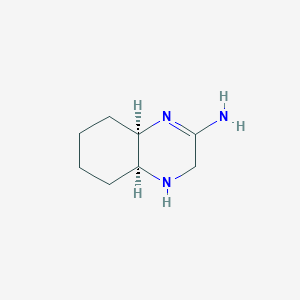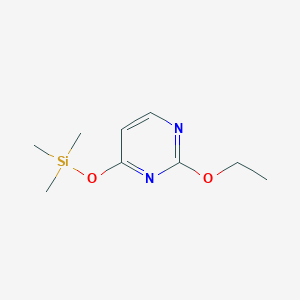
4-(Chroman-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is a heterocyclic compound that combines the structural features of chromene and pyridine Chromenes are known for their diverse biological activities, while pyridines are fundamental structures in many pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine typically involves the reaction of salicylaldehyde with malononitrile and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot synthesis method is efficient and environmentally friendly, reducing the need for purification of intermediate compounds.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds to single bonds, altering the compound’s reactivity.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromone derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The chromene moiety can interact with biological membranes, while the pyridine ring can form hydrogen bonds with active sites of enzymes, modulating their activity . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Chromene: Known for its anti-inflammatory and anticancer properties.
Chromeno[2,3-b]pyridine: Exhibits similar biological activities but with different structural features.
2H-Pyran: Used as a hydroxyl-protecting reagent in organic synthesis.
Uniqueness
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is unique due to its combined chromene and pyridine structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities. This dual functionality makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
194665-86-6 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
4-(3,4-dihydro-2H-chromen-3-yl)pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-8,13H,9-10H2 |
InChI-Schlüssel |
INQOEFGRKICGIC-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
Kanonische SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
Synonyme |
Pyridine, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)







![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)


